1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and sulfur atoms attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by thiolation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize the production process.
Chemical Reactions Analysis
1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen and sulfur atoms allows the compound to form strong bonds with these targets, leading to significant biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one can be compared with other similar compounds such as:
- 1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one
- 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one These compounds share similar structural features but differ in the position of the iodine and sulfur atoms on the phenyl ring. The unique arrangement of these atoms in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8ClIOS |
---|---|
Molecular Weight |
326.58 g/mol |
IUPAC Name |
1-chloro-1-(3-iodo-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIOS/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,1H3 |
InChI Key |
RMSXVJHEEWJZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)I)S)Cl |
Origin of Product |
United States |
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